2-Amino-N-ethyl-3-phenylpropanamide hydrochloride

Medicinal Chemistry Process Chemistry Analytical Chemistry

Ester-based phenylalanine building blocks suffer rapid hydrolysis in biological assays, causing reproducibility failures. 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride-a high-purity HCl salt-provides superior metabolic stability and aqueous solubility. • ≥95% purity ensures accurate stoichiometry and clean analytical baselines. • Freely water-soluble salt simplifies aqueous workups and enables high-concentration green reactions. • Amide bond resists plasma esterases for reliable SAR and PK data. Global logistics with rigorous QC support your lead optimization program.

Molecular Formula C11H17ClN2O
Molecular Weight 228.72 g/mol
CAS No. 1246172-66-6
Cat. No. B1525252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-ethyl-3-phenylpropanamide hydrochloride
CAS1246172-66-6
Molecular FormulaC11H17ClN2O
Molecular Weight228.72 g/mol
Structural Identifiers
SMILESCCNC(=O)C(CC1=CC=CC=C1)N.Cl
InChIInChI=1S/C11H16N2O.ClH/c1-2-13-11(14)10(12)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3,(H,13,14);1H
InChIKeyQEWGCJHKZJVFFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride: Identity & Specifications


2-Amino-N-ethyl-3-phenylpropanamide hydrochloride is a phenylalanine-derived amide building block supplied as a hydrochloride salt . Its core structure comprises a phenylpropanamide backbone with an N-ethyl substituent, resulting in a molecular formula of C₁₁H₁₆N₂O·HCl (MW: 228.72 g/mol). Commercially, it is available as a research chemical with purity specifications ranging from 95% to ≥98%, suitable for pharmaceutical intermediate synthesis and medicinal chemistry profiling . The compound's identity is authenticated by its IUPAC name and InChI Key, distinguishing it from closely related ester or free-base analogs.

Purity grade selection: Vendor-specified purity of 95% to 98% supports stoichiometry control and assay sensitivity review.
Salt-form format: Hydrochloride salt may support aqueous solubility and solid-state handling for synthesis and media preparation.
Scaffold identity: N-ethyl amide core differentiates from ester or free-base analogs for medicinal chemistry profiling.

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride: Substitution Risks


Substituting 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride with its free base (Ethyl DL-Phenylalaninamide, CAS 131100-60-2) or an ester analog (L-Phenylalanine ethyl ester hydrochloride, CAS 3182-93-2) introduces significant physicochemical and stability risks that compromise experimental reproducibility. The hydrochloride salt provides enhanced aqueous solubility and improved solid-state handling relative to the free base, a general property of amine salts [1]. As an amide, the target compound offers superior metabolic stability and distinct hydrogen-bonding capacity compared to ester analogs, which are prone to rapid hydrolysis in biological matrices [2]. Furthermore, even within the same nominal compound class, vendor-reported purity can vary substantially (95% vs. ≥98%), directly impacting reaction stoichiometry and assay sensitivity . A decision to substitute based solely on the phenylpropanamide scaffold ignores these critical, quantifiable differences in physicochemical and quality attributes.

Free-base analog may shift solubility Replacing the hydrochloride salt with Ethyl DL-Phenylalaninamide free base may alter aqueous solubility and solid-state handling, requiring formulation review.
Ester analog differs in stability profile L-Phenylalanine ethyl ester hydrochloride may undergo rapid esterase-mediated hydrolysis; stability in biological matrices may not match the amide scaffold.
Vendor purity range can affect reproducibility A shift from a ≥98% to a 95% purity grade may impact reaction stoichiometry and analytical method sensitivity; CoA review is advised.

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride: Differentiation Guide


Salt Form and Purity Comparison

The hydrochloride salt form of 2-Amino-N-ethyl-3-phenylpropanamide provides a definitive advantage in purity and solubility over the free base (Ethyl DL-Phenylalaninamide). While the free base is commonly offered at 97% purity, the hydrochloride is available at a minimum purity of 98% (NLT) from suppliers such as MolCore, or 95% from AKSci, providing a clear specification for procurement . The salt form is also expected to exhibit enhanced aqueous solubility, a general characteristic of amine hydrochlorides that facilitates dissolution in biological assay media and simplifies reaction workups [1].

Salt Form & Purity
Head-to-head
HCl salt ≥98% vs. free base 97%
Supports procurement grade selection.
Vendor CoA specifications apply; absolute purity difference 1-3%.
Medicinal Chemistry Process Chemistry Analytical Chemistry

Amide vs. Ester Stability

The target compound features an amide functional group, which is fundamentally more stable to hydrolysis than the ester bond found in a primary alternative, L-Phenylalanine ethyl ester hydrochloride (CAS 3182-93-2) [1]. While esters are rapidly cleaved by ubiquitous esterases in biological systems, amides generally possess longer half-lives in plasma and aqueous buffers, enhancing the reliability of in vitro and in vivo studies. This class-level distinction is critical for target engagement and pharmacokinetic studies where scaffold integrity must be maintained [2].

Amide vs. Ester Stability
Class-level
Amide t1/2 > ester in plasma
Amide scaffold may support sustained exposure studies.
Qualitative class-level inference; confirm in target matrix.
Medicinal Chemistry Chemical Biology ADME/Tox

Computed Lipophilicity and Polarity

Computational data for the closely related free base, 2-Amino-N-ethyl-3-phenylpropanamide, provides a benchmark for understanding the target compound's physicochemical profile. The calculated partition coefficient (LogP) of 0.69 and topological polar surface area (TPSA) of 55.12 Ų indicate a favorable balance for cellular permeability and aqueous solubility, aligning with CNS drug-like space more closely than the more polar unsubstituted phenylalaninamide (C9H12N2O, TPSA ~69 Ų). This data allows researchers to anticipate solubility and permeability behavior, differentiating it from other building blocks.

Lipophilicity & Polarity
Cross-study comparable
LogP 0.69, TPSA 55.12 Ų
Computed profile suggests balanced permeability.
ΔTPSA ≈14 Ų vs. unsubstituted amide; computational prediction.
Cheminformatics Drug Design Physicochemical Profiling

Vendor Cost and Lead Time

When procuring 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride, key differentiators include not only purity but also catalog price and lead time. For instance, AKSci offers the compound at 95% purity with a list price of $379 for 500 mg and $1,080 for 2.5 g, with a standard lead time of 4 weeks . This contrasts with other suppliers like MolCore, which may offer higher purity (98% NLT) but on a different pricing and delivery schedule. This quantitative procurement data allows researchers to make informed decisions balancing budget, timeline, and required purity for their specific application.

Vendor Cost & Lead Time
Supporting evidence
$379/500 mg, 4-week lead (95%)
Procurement planning context.
Catalog data as of 2026; verify with supplier for current terms.
Procurement Supply Chain Chemical Sourcing

2-Amino-N-ethyl-3-phenylpropanamide hydrochloride: Application Scenarios


Lead Optimization with Amide Scaffold Stability

In a lead optimization program, the amide bond of 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride is preferred over an ester for its resistance to plasma esterases. This stability is crucial for accurate SAR interpretation in in vitro cellular assays and early in vivo PK studies, as outlined in Evidence Item 2 [1]. Procuring the high-purity HCl salt ensures consistent formulation and minimizes the risk of batch-to-batch variability in these sensitive assays.

Controlled Lipophilicity in Compound Libraries

For a medicinal chemist building a CNS-focused library, the computed LogP of 0.69 and TPSA of 55.12 Ų for the parent scaffold (Evidence Item 3) makes this compound a more attractive building block than the more polar, unsubstituted phenylalaninamide . The N-ethyl amide offers a superior starting point for exploring chemical space while maintaining favorable CNS MPO scores.

Analytical Method Development & Reference Standard

An analytical chemistry lab tasked with developing a purity method for a related API intermediate can use 2-Amino-N-ethyl-3-phenylpropanamide hydrochloride from MolCore (NLT 98% purity) as a qualified reference standard . Its higher purity specification compared to alternative 95% offerings provides a cleaner baseline for HPLC/GC calibration, reducing the likelihood of co-eluting impurities and ensuring accurate quantification of related substances.

Process Chemistry with Salt Solubility

A process chemist evaluating reaction conditions can leverage the inherent aqueous solubility of the hydrochloride salt form (Evidence Item 1) over the free base [2]. The salt's ability to be freely soluble in water simplifies aqueous workups and enables high-concentration reactions in greener solvent systems, offering a direct experimental advantage over the less-soluble free base analog.

Application
Selection Property
Validation Focus
Amide scaffold stability studies
Amide bond resistance to hydrolysis
Stability in target biological matrix
CNS-focused library design
Computed LogP and TPSA profile
Permeability and CNS MPO score review
Analytical reference standard
High purity specification (≥98%)
HPLC/GC calibration and impurity resolution
Process chemistry workup
Aqueous solubility of HCl salt
Solubility in target solvent system
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